Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate is a chemical compound with the molecular formula C15H19N3O4S and a molecular weight of 337.39 g/mol . It is known for its applications in research and development, particularly in the fields of chemistry and biology. This compound is also referred to by several synonyms, including Pyridinium, 1-methyl-4-(methylphenylhydrazono)methyl-, methyl sulfate .
Vorbereitungsmethoden
The synthesis of Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate involves several steps. One common synthetic route includes the reaction of 1-methyl-4-formylpyridinium with methylphenylhydrazine under specific conditions to form the hydrazone intermediate. This intermediate is then treated with methyl sulfate to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Analyse Chemischer Reaktionen
Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and inhibition.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It finds use in the production of dyes and pigments, owing to its chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate can be compared with other similar compounds, such as:
- 1-Methyl-4-[(2-methyl-2-phenylhydrazinylidene)methyl]pyridinium methyl sulfate
- Citrus Yellow
- Maxilon Yellow 4GL
These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical behavior, making it suitable for particular research and industrial applications .
Eigenschaften
Molekularformel |
C15H19N3O4S |
---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-[(E)-(1,2-dimethylpyridin-1-ium-4-yl)methylideneamino]-N-methylaniline;hydrogen sulfate |
InChI |
InChI=1S/C15H18N3.H2O4S/c1-13-11-14(9-10-17(13)2)12-16-18(3)15-7-5-4-6-8-15;1-5(2,3)4/h4-12H,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
DUPIAKQZLKLLRW-UHFFFAOYSA-M |
Isomerische SMILES |
CC1=[N+](C=CC(=C1)/C=N/N(C)C2=CC=CC=C2)C.OS(=O)(=O)[O-] |
Kanonische SMILES |
CC1=[N+](C=CC(=C1)C=NN(C)C2=CC=CC=C2)C.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.